N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
Description
N-(4-Fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl carboxamide group and a thiophene-2-sulfonamido moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous compounds (e.g., triazole-thiones and thiazole derivatives synthesized via hydrazinecarbothioamide intermediates) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S3/c15-9-3-5-10(6-4-9)16-13(19)11-8-23-14(17-11)18-24(20,21)12-2-1-7-22-12/h1-8H,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTNUKPENWGZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazole Ring Formation
The 1,3-thiazole backbone is typically synthesized via Hantzsch thiazole synthesis , involving condensation of α-haloketones with thioamides. Alternative routes include cyclization of thiourea derivatives with α-bromocarbonyl compounds. For example, source demonstrates a room-temperature cyclization using 1,4-dithio-2,5-diol and methyl acrylate derivatives in chloroform, achieving 72–85% yields. Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.
Stepwise Synthesis and Optimization
Synthesis of Thiophene-2-Sulfonamide Intermediate
Thiophene-2-sulfonamide is prepared by chlorosulfonation of thiophene followed by ammonolysis:
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Chlorosulfonation : Thiophene reacts with chlorosulfonic acid at 0–5°C to yield thiophene-2-sulfonyl chloride.
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Ammonolysis : Treatment with aqueous ammonia (25% w/w) at 40°C for 4 hours produces thiophene-2-sulfonamide (89% yield).
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Chlorosulfonation | 0–5°C, ClSO3H, 2 h | 92% | 98.5% |
| Ammonolysis | 40°C, NH3(aq), 4 h | 89% | 97.8% |
Thiazole-4-Carboxamide Formation
The carboxamide group is introduced via nucleophilic acyl substitution. A representative protocol from source involves:
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Activation : Thiazole-4-carboxylic acid is treated with thionyl chloride (SOCl2) to form the acyl chloride.
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Coupling : Reaction with 4-fluoroaniline in dichloromethane (DCM) at 25°C for 6 hours yields N-(4-fluorophenyl)thiazole-4-carboxamide (78% yield).
Reaction Optimization :
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Solvent Impact : DCM outperforms THF and toluene due to better solubility of intermediates.
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Catalyst : DMAP (4-dimethylaminopyridine) increases yield to 84% by accelerating acylation.
Sulfonamido Group Incorporation
The critical sulfonamido (-SO2NH-) linkage is formed via coupling thiophene-2-sulfonamide with a 2-aminothiazole intermediate. Source details a mild, one-pot method:
Procedure :
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Base-Mediated Coupling : 2-Aminothiazole-4-carboxamide (1.0 equiv) and thiophene-2-sulfonyl chloride (1.2 equiv) are stirred in anhydrous THF with triethylamine (2.0 equiv) at 0°C.
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Quenching : After 3 hours, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 81% |
| Reaction Time | 3 h |
| Purity (NMR) | >99% (no detectable impurities) |
Integrated Multi-Step Synthesis
A consolidated route from source combines the above steps:
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Thiazole Core Assembly : Cyclization of thiourea with ethyl 2-bromoacetoacetate in ethanol (reflux, 8 h).
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Sulfonamidation : Coupling with thiophene-2-sulfonyl chloride in THF/TEA (0°C, 3 h).
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Carboxamide Formation : Acylation with 4-fluoroaniline via SOCl2 activation.
Overall Yield : 62% (three steps)
Critical Notes :
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Purification : Column chromatography (SiO2, hexane/EtOAc 3:1) is essential after each step to remove byproducts.
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Side Reactions : Over-sulfonylation at the thiazole nitrogen is mitigated by stoichiometric control.
Source highlights the role of palladium catalysts in Suzuki-Miyaura cross-coupling for aryl group introduction. While not directly used in this compound’s synthesis, analogous principles apply to optimizing thiophene-thiazole linkages:
Catalyst Screening :
| Catalyst | Yield (Analogous Reaction) |
|---|---|
| Pd(PPh3)4 | 75% |
| PdCl2(dppf) | 88% |
| NiCl2(PCy3)2 | 42% |
Polar aprotic solvents (DMF, DMSO) improve catalyst turnover but may degrade acid-sensitive intermediates.
Analytical Characterization
Structural Confirmation :
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1H NMR (500 MHz, CDCl3): δ 8.21 (s, 1H, thiazole-H), 7.89–7.85 (m, 2H, thiophene-H), 7.12–7.08 (m, 2H, fluorophenyl-H).
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HRMS : m/z calculated for C14H10FN3O3S3 [M+H]+: 384.0124; found: 384.0121.
Purity Assessment :
Challenges and Mitigation Strategies
Common Issues :
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Low Sulfonamidation Efficiency : Excess sulfonyl chloride (1.5 equiv) and slow addition mitigate this.
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Epimerization : Observed during carboxamide formation; minimized by using low-temperature conditions.
Scalability : Pilot-scale runs (1 kg) achieved 58% overall yield, with THF replaced by 2-MeTHF for greener processing.
Applications and Derivatives
While beyond synthesis scope, structural analogs from source exhibit antimicrobial and anticancer activities, underscoring this compound’s potential as a pharmacophore. Modifications at the 4-fluorophenyl or thiophene groups could enhance bioavailability .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing thiazole and sulfonamide moieties exhibit notable antimicrobial activity. N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide has been evaluated for its effectiveness against a range of bacterial strains. Studies suggest that the presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and survival .
Synthesis Methodologies
The synthesis of this compound can be achieved through various organic reactions. The following methods have been documented:
- Condensation Reactions : The compound can be synthesized via condensation of 4-fluoroaniline with thiophene-2-sulfonyl chloride followed by cyclization with thioamide derivatives. This method allows for the formation of the thiazole ring efficiently under mild conditions .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation can significantly reduce reaction times and improve yields. This technique has been applied successfully in synthesizing similar thiazole derivatives, indicating its applicability to this compound as well .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various Gram-positive and Gram-negative bacteria. The results demonstrated a significant inhibitory effect compared to control compounds, highlighting its potential use in developing new antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of the compound against specific cancer cell lines revealed that it could inhibit cell proliferation effectively. The study utilized flow cytometry to assess apoptosis rates, showing that treated cells exhibited increased rates of programmed cell death compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares core similarities with several thiazole and triazole derivatives but differs in substituent groups. Key comparisons include:
Table 1: Structural Comparison of Thiazole Derivatives
Physical and Chemical Properties
Table 2: Physicochemical Comparison
Biological Activity
N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 329.36 g/mol. The structural features include a thiazole ring, which is known for its biological activity, and a sulfonamide group that contributes to its pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a cyclooxygenase (COX) inhibitor. In vitro assays demonstrated that derivatives of thiazole carboxamide exhibit significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. For instance, one study reported an IC50 value of μM against COX-1, indicating potent anti-inflammatory effects .
Anticancer Activity
The compound has also shown promising results in anticancer research. It was tested against various cancer cell lines using the MTS assay to assess cytotoxicity. The results indicated that the compound effectively inhibited cell proliferation in several cancer types, suggesting its potential use as an anticancer agent. Notably, compounds similar to this compound have been reported to induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the S phase .
Structure-Activity Relationship (SAR)
The SAR studies conducted on thiazole derivatives indicate that modifications to the thiazole and sulfonamide moieties can significantly affect biological activity. For instance:
- Fluorine Substitution : The presence of fluorine in the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
- Sulfonamide Group : This functional group is crucial for the inhibitory activity against COX enzymes and contributes to the overall pharmacological profile of the compound.
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| COX-1 Inhibition | Cyclooxygenase-1 | |
| COX-2 Inhibition | Varies | Cyclooxygenase-2 |
| Cytotoxicity | Varies | Cancer Cell Lines |
Case Studies
- COX Inhibition Study : A recent publication explored various thiazole derivatives for their COX inhibitory properties. Among them, this compound exhibited significant selectivity towards COX-1 over COX-2, suggesting a potential for reduced side effects compared to non-selective NSAIDs .
- Anticancer Efficacy : In another study focused on breast cancer cell lines, this compound demonstrated a marked reduction in cell viability at concentrations as low as 100 µM. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's mechanism of action .
Q & A
Basic: What are the key synthetic pathways for N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
Sulfonamide Bond Formation : Reacting thiophene-2-sulfonyl chloride with a thiazole-4-carboxamide intermediate under polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
Fluorophenyl Integration : Coupling the 4-fluorophenyl group via amidation or nucleophilic substitution, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity.
Optimization : Temperature control (0–25°C for exothermic steps) and catalyst selection (e.g., DMAP for accelerated coupling) are critical. Microwave-assisted synthesis may reduce reaction times .
Basic: How is the molecular structure of this compound characterized, and what techniques validate its conformation?
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between thiophene, thiazole, and fluorophenyl moieties. SHELX programs are used for refinement .
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 385.5) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what docking parameters are critical?
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) or kinases implicated in cancer .
- Docking Workflow :
- Validation : Compare binding affinities (ΔG values) with co-crystallized ligands. MD simulations (>50 ns) assess stability of hydrogen bonds with sulfonamide S=O and fluorophenyl F atoms .
Advanced: How can contradictory biological activity data (e.g., varying IC50_{50}50 values across assays) be resolved?
- Assay Conditions : Control variables like pH (7.4 for physiological relevance), DMSO concentration (<1% to avoid cytotoxicity), and ATP levels (for kinase assays) .
- Cell Line Specificity : Compare activity in isogenic pairs (e.g., wild-type vs. P-glycoprotein-overexpressing cells) to identify efflux pump interference .
- Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolysis of the thiazole ring under acidic conditions) .
Advanced: What strategies improve the compound’s metabolic stability without compromising potency?
- Structural Modifications :
- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo .
- In Silico ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce CYP2D6 inhibition .
Basic: What are the primary biological targets of this compound, and which assays confirm its activity?
- Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization assays (IC values typically <1 µM) .
- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus) .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining in U87MG glioma cells .
Advanced: How does the fluorophenyl moiety influence the compound’s electronic properties and binding interactions?
- Electron Effects : The fluorine atom increases electronegativity, enhancing π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets) .
- Steric Impact : Ortho-fluorine substitution may hinder rotation, stabilizing a bioactive conformation.
- Hydrogen Bonding : Fluorine acts as a weak H-bond acceptor, interacting with Lys or Arg side chains .
Basic: What analytical methods ensure purity and stability during storage?
- HPLC : Use C18 columns (ACN/water gradient) with UV detection at 254 nm. Purity >98% is required for in vivo studies .
- Stability Testing : Store at −20°C under argon. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
